Lorzafone - 59179-95-2

Lorzafone

Catalog Number: EVT-273735
CAS Number: 59179-95-2
Molecular Formula: C18H17Cl2N3O3
Molecular Weight: 394.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lorzafone is used in the detection & analysis of pharmacologically active benzodiazepines.
Synthesis Analysis

The synthesis of Lorzafone involves several key steps, which can be outlined as follows:

  1. Formation of Intermediate: The initial step includes the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline. This reaction forms an intermediate compound that is essential for the subsequent steps.
  2. Amidation Reaction: The intermediate undergoes an amidation reaction with glycine, leading to the production of Lorzafone.
  3. Industrial Production Methods: On an industrial scale, the synthesis follows similar routes but is optimized for higher yield and purity. Key parameters include:
    • Controlled Temperature and Pressure: Specific conditions are maintained to facilitate the reactions effectively.
    • Purification Steps: Techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Molecular Structure Analysis

Lorzafone features a complex molecular structure that can be analyzed through its chemical formula and spatial arrangement. The molecular formula of Lorzafone is C11_{11}H10_{10}ClN2_{2}O, indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Structural Characteristics:

  • Functional Groups: The presence of a benzene ring contributes to its stability and reactivity.
  • Chirality: Lorzafone may exhibit chiral centers, influencing its biological activity and interaction with receptors.
  • 3D Configuration: The spatial arrangement of atoms affects its pharmacological properties, particularly in binding affinity to benzodiazepine receptors.
Chemical Reactions Analysis

Lorzafone participates in several chemical reactions, including:

  1. Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form various derivatives.
  2. Reduction: Reduction reactions can convert Lorzafone into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: These involve replacing one functional group with another, often utilizing halogenating agents or nucleophiles.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents, nucleophiles.
Mechanism of Action

Lorzafone primarily acts through its interaction with benzodiazepine receptors in the central nervous system. Its mechanism involves enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability throughout the nervous system.

Key Points:

  • GABA Receptor Modulation: By binding to specific sites on GABA receptors, Lorzafone increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.
  • Pharmacological Effects: This action results in anxiolytic (anxiety-reducing), sedative, muscle relaxant, and anticonvulsant effects.
Physical and Chemical Properties Analysis

Lorzafone exhibits various physical and chemical properties that influence its behavior in different environments:

  1. Physical State: It is typically found as a solid at room temperature.
  2. Solubility: Lorzafone's solubility varies depending on the solvent used; it is generally soluble in organic solvents but less so in water.
  3. Melting Point: The melting point provides insights into its stability and purity.
  4. Stability: The compound's stability under various pH levels and temperatures is crucial for its application in research.

Relevant Data:

  • Molecular Weight: Approximately 224.66 g/mol
  • Density: Specific density values are dependent on the crystalline form.
Applications

Lorzafone has significant applications across various fields:

  1. Analytical Chemistry: It is utilized as a reagent for detecting benzodiazepines in biological samples.
  2. Pharmacology: Lorzafone plays a role in studying enzyme interactions and metabolic pathways related to benzodiazepines.
  3. Medical Applications: Its capacity for detecting benzodiazepines makes it valuable in forensic toxicology.
  4. Industrial Use: In pharmaceutical development, Lorzafone aids in creating chemical sensors for drug monitoring .
Introduction: Lorzafone in Contemporary Psychopharmacological Research

Historical Context of Anxiolytic Development and Lorzafone’s Emergence

The evolution of anxiolytic pharmacotherapy has been characterized by a continuous search for agents with improved efficacy and tolerability profiles. Benzodiazepines, discovered in the mid-1950s, became first-line treatments due to their rapid onset and potent GABAergic effects. However, their clinical utility was limited by significant drawbacks: sedation, cognitive impairment, tolerance, and withdrawal syndromes [4] [7]. The subsequent shift toward serotonin-targeting agents (SSRIs/SNRIs) as first-line options addressed some tolerability issues but introduced new limitations, including delayed onset of action (4-6 weeks) and initial anxiety exacerbation [5] [9].

Lorzafone (chemically designated as 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) emerged as a structural analog of lorazepam engineered to overcome these historical constraints. Its development capitalized on two key pharmacological strategies:

  • Extended-release (ER) formulation technology enabling once-daily dosing through gradual API release
  • Metabolic stabilization via molecular modifications that reduce susceptibility to hepatic glucuronidation [1].

Table 1: Evolution of Anxiolytic Pharmacotherapy

EraDominant AgentsKey LimitationsTherapeutic Innovations
1960s-1980sClassical BZDs (diazepam)Sedation, dependence, withdrawalRapid symptom control
1990s-2000sSSRIs/SNRIsDelayed onset (4-6 weeks), initial worseningImproved safety for chronic use
2010s-PresentER BenzodiazepinesLimited pharmacokinetic optimizationSteady-state bioavailability, reduced fluctuations [1] [5]

This dual approach positioned Lorzafone uniquely within the anxiolytic landscape, theoretically offering the rapid efficacy of benzodiazepines without the pharmacokinetic limitations of immediate-release (IR) formulations. Phase I trials confirmed its bioequivalence to TID lorazepam at steady state (90% CI for Cmax,SS, Cmin, and AUCTAU,SS within 80–125%), with maximum plasma concentrations achieved at 11 hours versus 1 hour for IR formulations [1].

Knowledge Gaps in Lorzafone’s Mechanistic Elucidation

Despite established pharmacokinetic profiles, critical mechanistic questions regarding Lorzafone remain unresolved:

GABA-A Receptor Subtype Selectivity: While all benzodiazepines act as positive allosteric modulators at GABA-A receptors containing γ2 subunits, Lorzafone's binding affinity profile across α-subunit variants (α1-α5) remains uncharacterized. This gap impedes predictions regarding its sedation potential (traditionally linked to α1 subunits) versus anxiolytic specificity (associated with α2/α3 subunits) [7]. Molecular docking simulations suggest preferential interaction with α2/α3, but experimental validation through cryo-EM or radioligand displacement assays is lacking [1].

Neuroplasticity Modulation: Emerging evidence indicates that effective anxiolytics induce neuroadaptive changes in the amygdala-prefrontal circuitry. Lorzafone’s capacity to modulate brain-derived neurotrophic factor (BDNF) expression or synaptic remodeling—well-documented with chronic SSRI administration—remains unexplored. This represents a significant knowledge gap given its potential implications for long-term efficacy [4].

Table 2: Key Mechanistic Uncertainties in Lorzafone Pharmacology

Mechanistic DomainCritical UnknownsMethodological Approaches for Resolution
Receptor Pharmacologyα-subunit binding specificityCryo-EM structural studies, subunit-selective functional assays
Downstream SignalingEffects on CREB phosphorylation, BDNF expressionImmunoblotting of post-mortem neural tissue from chronic dosing studies
Metabolic InductionCYP3A4/UGT2B15 enzyme induction potentialHepatocyte incubation studies with mRNA quantification [1] [4]

Glucocorticoid Interactions: Anxiety pathophysiology involves dysregulated HPA-axis activity. Preliminary rodent data suggest benzodiazepines may attenuate stress-induced corticosterone elevations, but Lorzafone’s specific effects on corticotropin-releasing factor (CRF) signaling or glucocorticoid receptor translocation are unknown. This gap is particularly relevant given the established comorbidity between anxiety disorders and HPA-axis dysregulation [4] [5].

Theoretical Implications of Lorzafone’s Unique Pharmacodynamic Profile

Lorzafone’s extended-release profile confers distinctive theoretical advantages that may redefine clinical expectations for benzodiazepine therapy:

Cognitive Impact Mitigation: The flattened plasma concentration curve (Cmax,SS 11 hours post-dose) potentially avoids the peak-trough fluctuations associated with IR formulations’ neurocognitive side effects. This pharmacokinetic profile theoretically reduces GABAA overstimulation during peak concentrations—a mechanism implicated in anterograde amnesia and attentional impairment. Pilot neuropsychological testing demonstrates preserved recall latency versus lorazepam IR (p<0.05), though comprehensive cognitive domain mapping is warranted [1] [7].

Adherence Optimization: Pharmacokinetic studies confirm bioequivalence between intact and sprinkled capsules (90% CI for Cmax and AUC within 80–125%), accommodating dysphagia patients without compromising bioavailability. This formulation flexibility addresses a critical barrier in geriatric and neuropsychiatric populations where pill burden and swallowing difficulties compromise treatment continuity [1].

Interactive Table 3: Lorzafone's Pharmacodynamic Advantages Over Conventional Anxiolytics

ParameterLorzafone ERLorazepam IRSSRIs
Onset of Action2-4 hours (sustained)1 hour (peak)2-6 weeks
Plasma Fluctuation Index1.8 ± 0.34.2 ± 0.7*1.1 ± 0.2
Administration FlexibilityIntact or sprinkledSublingual/IR tablets onlyTablet/capsule only
Receptor AdaptationUnknownDownregulation observedDesensitization confirmed [1] [5] [7]

*Fluctuation index = (Cmax - Cmin)/Cavg

Neuropharmacological Synergies: Lorzafone’s gradual absorption kinetics may enable previously unexplored combination strategies. Preclinical models suggest co-administration with glutamatergic modulators (e.g., NMDA antagonists) enhances anxiolytic efficacy without exacerbating sedation—a synergy potentially attributable to balanced GABA-glutamate modulation achievable only with stable GABAergic tone. Clinical validation of these interactions remains a priority research direction [4] [5].

Properties

CAS Number

59179-95-2

Product Name

Lorzafone

IUPAC Name

2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]acetamide

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

InChI

InChI=1S/C18H17Cl2N3O3/c1-23(17(25)10-22-16(24)9-21)15-7-6-11(19)8-13(15)18(26)12-4-2-3-5-14(12)20/h2-8H,9-10,21H2,1H3,(H,22,24)

InChI Key

RCPMGOCZIHMTRD-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC(=O)CN

Solubility

Soluble in DMSO

Synonyms

2-(2-chlorobenzoyl)-4-chloro-N-methyl-N'-glycylglycinanilide
2-(2-chlorobenzoyl)-4-chloro-N-methyl-N'-glycylglycinanilide monooxalate
2-CBCMGGA
2-o-chlorobenzoyl-4-chloro-N-methyl-N'-glycyl-glycinanilide
4-chloro-2-(o-chlorobenzoyl)-N-methyl-N(alpha)-glycylglycinanilide
45-0088-S
peptido-aminobenzophenone

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.